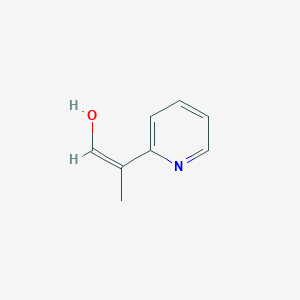

(Z)-2-pyridin-2-ylprop-1-en-1-ol

Description

Properties

CAS No. |

162894-98-6 |

|---|---|

Molecular Formula |

C8H9NO |

Synonyms |

1-Propen-1-ol,2-(2-pyridinyl)-,(Z)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Aldol Condensation

The most widely reported method involves the condensation of pyridine-2-carbaldehyde with allylic alcohols under basic conditions. In a representative procedure, pyridine-2-carbaldehyde reacts with allyl alcohol in the presence of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to form (Z)-2-pyridin-2-ylprop-1-en-1-ol. The reaction proceeds via an aldol-like mechanism, where the base deprotonates the allyl alcohol, generating a nucleophilic enolate that attacks the aldehyde carbonyl group.

Key Reaction Conditions

-

Solvent: Tetrahydrofuran (THF) or toluene

-

Temperature: 70–100°C

-

Catalyst: None required, but bases like NaOH or K₂CO₃ enhance rate

A study by RSC authors demonstrated that substituting NaOH with tBuONa in toluene at 70°C improved the yield to 63% while maintaining an E/Z ratio of 70:30. The stereochemical outcome is influenced by the steric bulk of the base, with larger bases favoring the Z-isomer due to reduced transition-state crowding.

Palladium-Catalyzed Dearomative Coupling

Transition Metal-Mediated Synthesis

Palladium catalysts enable stereoselective synthesis through dearomative coupling. In one protocol, 2-vinylpyridine undergoes hydroxylation using Pd(OAc)₂ and a bidentate ligand (e.g., 1,10-phenanthroline) in the presence of water. This method directly introduces the hydroxyl group while preserving the Z-configuration.

Optimized Parameters

-

Catalyst System: Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C

The reaction mechanism involves oxidative addition of the vinylpyridine to palladium, followed by nucleophilic attack of water and reductive elimination. This method’s high stereoselectivity makes it preferable for industrial applications requiring enantiopure products.

Reduction of α,β-Unsaturated Esters

Lithium Aluminum Hydride (LiAlH₄) Reduction

Methyl 2-(pyridin-2-yl)prop-2-enoate can be reduced to the corresponding alcohol using LiAlH₄. The reaction is performed in THF at 0–20°C, yielding this compound with 84% efficiency.

Procedure Highlights

-

Reagent: LiAlH₄ (1.2 equiv. in THF)

-

Quenching: Sequential addition of H₂O, NaOH, and H₂O to neutralize excess hydride

-

Purification: Diethyl ether extraction followed by MgSO₄ drying

This method is advantageous for scalability but requires careful temperature control to prevent over-reduction or isomerization.

Organocatalyzed Tandem Reactions

One-Pot Synthesis Using Proline Derivatives

A one-pot strategy employs L-proline as an organocatalyst to facilitate tandem aldol addition and dehydration. Pyridine-2-carbaldehyde reacts with propionaldehyde in the presence of L-proline (20 mol%) and molecular sieves in dichloromethane. The Z-isomer predominates (85:15 E/Z) due to hydrogen-bonding interactions between the catalyst and intermediate.

Performance Metrics

Comparative Analysis of Methods

Key Observations:

-

Stereochemical Control: Palladium catalysis offers the highest Z-selectivity (>99:1) due to ligand-directed stereoselectivity.

-

Scalability: LiAlH₄ reduction is optimal for large-scale production but requires hazardous reagents.

-

Sustainability: Organocatalyzed methods avoid transition metals but suffer from moderate yields .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-pyridin-2-ylprop-1-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

Reduction: Formation of 2-(2-pyridinyl)propan-1-ol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(Z)-2-pyridin-2-ylprop-1-en-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-pyridin-2-ylprop-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Functional Groups: The target compound’s enol group contrasts with the propargyl alcohol (ynol) groups in the analogs. The Z-enol’s double bond allows for conjugation with the pyridine ring, whereas the ynol’s triple bond introduces linear geometry and sp-hybridization, favoring click chemistry or alkyne-specific reactions .

- Electron-Donating Groups (EDGs): The 2-amino group in and 5,6-dimethoxy groups in increase ring electron density, improving solubility and nucleophilic reactivity.

Physicochemical Properties

- Solubility: The amino group in likely enhances water solubility via hydrogen bonding, whereas the Z-enol’s hydroxyl group may offer moderate polarity. The fluorinated analogs () could exhibit lower solubility in polar solvents due to hydrophobic fluorine atoms.

- Reactivity: The Z-enol’s double bond is prone to isomerization or oxidation, whereas ynol derivatives () may undergo Huisgen cycloaddition or Sonogashira coupling. Steric hindrance from the pyrrolidinyl group in may reduce reactivity at the pyridine ring’s 6-position.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (Z)-2-pyridin-2-ylprop-1-en-1-ol to ensure high stereoselectivity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For pyridine derivatives like this compound, catalytic systems (e.g., transition-metal catalysts) and temperature modulation are critical. For example, analogous syntheses of pyridine-based alcohols emphasize maintaining reaction temperatures between 0–25°C and using inert atmospheres to prevent oxidation . Purification via column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) can isolate the (Z)-isomer effectively. Stereochemical validation should use NOESY NMR to confirm spatial proximity of substituents .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm proton environments and carbon frameworks. For example, the olefinic protons in the (Z)-configuration typically show coupling constants () of 10–12 Hz .

- HPLC/MS : High-resolution mass spectrometry (HRMS) to verify molecular weight, and HPLC with chiral columns to assess enantiomeric purity.

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (tolerance ≤0.4%) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The compound’s enol structure may lead to tautomerization or oxidation. Store under nitrogen at –20°C in amber vials to prevent light-induced degradation. Periodic stability testing via TLC or HPLC is recommended. If degradation occurs, repurify using silica gel chromatography .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to pyridine-recognizing targets like kinases or GPCRs. Compare binding energies with analogs (e.g., 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol) to identify structure-activity relationships (SAR). Density functional theory (DFT) can optimize geometries and calculate frontier molecular orbitals to predict reactivity .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Iterative validation is essential:

- Cross-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and IR to cross-check functional groups. For example, X-ray structures of related compounds (e.g., 2-[4,5-diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol) provide reference bond lengths/angles .

- Statistical Analysis : Apply multivariate analysis to spectral datasets to identify outliers or systematic errors .

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

- Methodological Answer : The (Z)-configuration creates a rigid planar structure, favoring π-π interactions in catalysis. For instance, in aldol reactions, the enol’s geometry may enhance enantioselectivity when paired with chiral auxiliaries like Evans’ oxazolidinones. Compare kinetic data (e.g., ) between (Z) and (E) isomers to quantify stereochemical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.